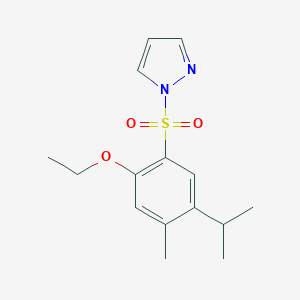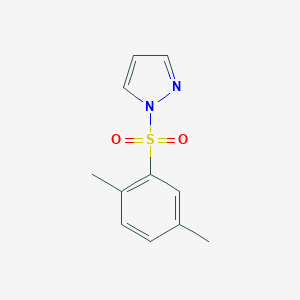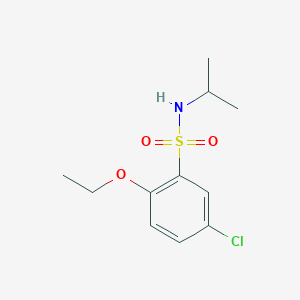
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide, also known as CEIBS, is a sulfonamide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Pharmaceutical Industry: Antibacterial Agents
5-Chloro-2-ethoxy-N-isopropylbenzenesulfonamide serves as a precursor for various antibacterial agents. Its derivatives are crucial in synthesizing medicines like quinolines, chloroquine, and quinolone drugs . These compounds are widely used to treat infectious diseases such as malaria and rheumatism.
Organic Synthesis: Chlorination Reagent
The compound is used as an efficient chlorination reagent in organic synthesis. It facilitates the synthesis of 5-chloro-2-pentanone from 3-acetyl-1-propanol, which is a key intermediate in producing valuable medicine components .
Catalysis: Reaction Initiator
It acts as an initiator in catalytic reactions. For instance, it has been used to optimize the yield of 5-chloro-2-pentanone, reaching up to 97.93% in certain conditions, which demonstrates its effectiveness in chemical synthesis processes .
Analytical Chemistry: NMR Spectroscopy
The compound is employed in nuclear magnetic resonance (NMR) spectroscopy as part of qualitative and quantitative analysis. It aids in the identification and characterization of chemical structures within a substance .
Antiviral Research: SARS and COVID-19
Research has indicated that derivatives of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide, such as chloroquine, have antiviral effects against viruses like SARS and COVID-19, making it significant in the field of antiviral drug development .
properties
IUPAC Name |
5-chloro-2-ethoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-16-10-6-5-9(12)7-11(10)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMKYOAFRRIVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

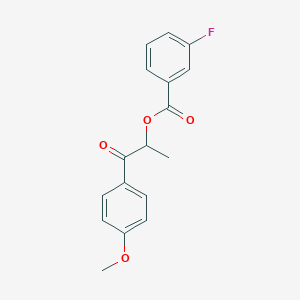

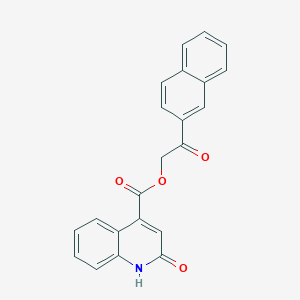
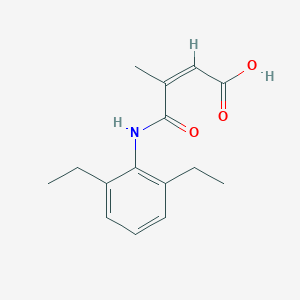
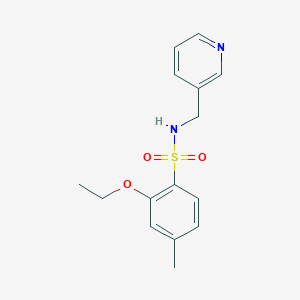


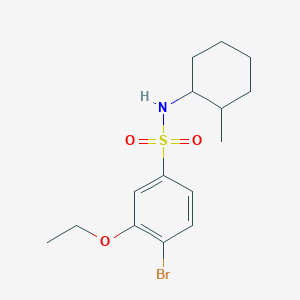
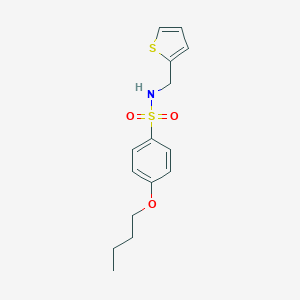
![2,5-dimethyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B500526.png)
![2-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B500527.png)

